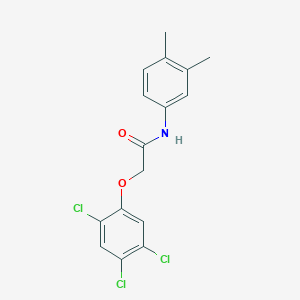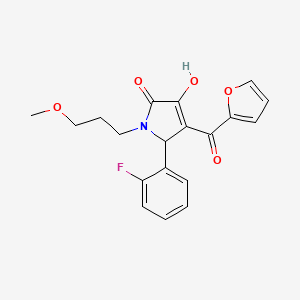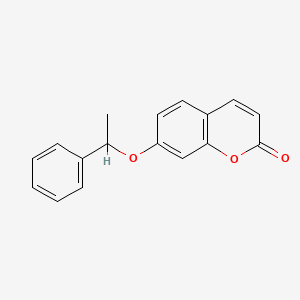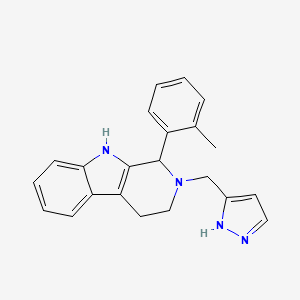![molecular formula C15H13N3O5 B3987334 N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3987334.png)
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide
Übersicht
Beschreibung
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide, also known as MAFP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. MAFP has been extensively studied for its role in modulating the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, inflammation, mood, and appetite.
Wirkmechanismus
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide works by binding to the active site of FAAH, a serine hydrolase enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH activity, this compound increases the levels of these endocannabinoids, leading to increased cannabinoid receptor signaling and modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its inhibition of FAAH activity and subsequent modulation of the endocannabinoid system. Studies have shown that this compound can reduce pain and inflammation in animal models, and can also modulate anxiety and depression-like behaviors. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide in lab experiments is its potency and specificity as a FAAH inhibitor. This compound has been shown to be highly effective at inhibiting FAAH activity, even at low concentrations. Additionally, this compound has been widely used in both in vitro and in vivo experiments, making it a versatile tool for studying the endocannabinoid system.
One limitation of using this compound is its potential for off-target effects. While this compound is highly specific for FAAH, it may also interact with other enzymes or receptors in the body, leading to unintended effects. Additionally, this compound may have limited utility in studying the effects of endocannabinoids that are not metabolized by FAAH.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide and its role in the endocannabinoid system. One area of interest is the development of more potent and selective FAAH inhibitors, which could have therapeutic potential for a wide range of conditions. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential for clinical use. Finally, the use of this compound in combination with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs), may have synergistic effects on pain and inflammation.
Wissenschaftliche Forschungsanwendungen
N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to inhibit FAAH activity, leading to an increase in endocannabinoid levels in the body. This increase in endocannabinoid signaling has been implicated in the modulation of pain, inflammation, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-[(E)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-16-14(19)12(17-15(20)13-3-2-8-23-13)9-10-4-6-11(7-5-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZLTCFNAHWUMS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzyloxy)-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B3987253.png)
![4-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987258.png)

![2-{4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987273.png)

![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987297.png)
![3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B3987304.png)



![1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3987343.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987347.png)

![4-hydroxy-5-(2-thienylcarbonyl)-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]tetrahydro-2(1H)-pyrimidinone](/img/structure/B3987367.png)